

O-Acetyl-L-Tyrosine chemical properties and structure

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Compound of Interest

Compound Name: O-ACETYL-L-TYROSINE

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An In-Depth Technical Guide to **O-Acetyl-L-Tyrosine**: Structure, Synthesis, and Applications

Abstract

O-Acetyl-L-Tyrosine is a derivative of the amino acid L-tyrosine characterized by the acetylation of the phenolic hydroxyl group. This modification imparts unique chemical properties that distinguish it from its parent compound and its more common isomer, N-Acetyl-L-Tyrosine (NALT). This guide provides a comprehensive technical overview of **O-Acetyl-L-Tyrosine**, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties and structure, outline a classic and chemoselective synthesis protocol, detail methods for its analytical characterization, and explore its primary applications in peptide synthesis and as a potential prodrug.

Introduction: Defining O-Acetyl-L-Tyrosine

L-Tyrosine is a critical amino acid, serving as a precursor to vital catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin. However, its utility in certain applications is limited by factors such as solubility and the reactivity of its phenolic hydroxyl group. Chemical modification is a proven strategy to overcome these limitations.

O-Acetyl-L-Tyrosine (CAS: 6636-22-2) is the specific isomer where an acetyl group is attached via an ester linkage to the phenolic oxygen atom of the L-tyrosine side chain. It is fundamentally different from N-Acetyl-L-Tyrosine (NALT), where the acetyl group is attached to

the α -amino group. This structural distinction governs its chemical behavior, stability, and applications. While NALT is widely known for its enhanced solubility and use in nutritional supplements, **O-Acetyl-L-Tyrosine** is a more specialized reagent, primarily valued in synthetic chemistry and pharmaceutical research.^[1]

This document serves as a senior application scientist's guide to the core technical aspects of **O-Acetyl-L-Tyrosine**, emphasizing the causality behind its synthesis and the validation inherent in its analysis.

Chemical Structure and Physicochemical Properties

The addition of an acetyl group to the phenolic hydroxyl function alters the electronic and steric properties of the tyrosine side chain, influencing its polarity, solubility, and reactivity.

Caption: Chemical structure of **O-Acetyl-L-Tyrosine**.

The key physicochemical properties of **O-Acetyl-L-Tyrosine** are summarized in the table below for quick reference.

Property	Value	References
IUPAC Name	(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid	
Synonyms	L-Tyr(Ac)-OH, (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid	[1]
CAS Number	6636-22-2	[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₄	[1]
Molecular Weight	223.22 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	197-204 °C	[1]
Optical Rotation	[α] ²⁰ /D = -19 ± 2.5° (c=1 in 80% Acetic Acid)	[1]
Purity	≥ 98% (HPLC)	[1]
Storage	2-8 °C, protected from moisture	[1]

Synthesis and Purification

The primary challenge in synthesizing **O-Acetyl-L-Tyrosine** is achieving chemoselectivity. The L-tyrosine molecule possesses two nucleophilic sites: the α-amino group and the phenolic hydroxyl group. Under standard alkaline or neutral acetylation conditions, the more nucleophilic amino group reacts preferentially, yielding N-Acetyl-L-Tyrosine or the N,O-diacetylated product.

Principle of Chemoselective O-Acetylation

To achieve selective O-acetylation, the reactivity of the α-amino group must be suppressed. The most effective strategy is to perform the reaction under strongly acidic conditions. The acid protonates the amino group to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic and will not react with electrophilic acetylating agents like acetyl

chloride. The phenolic hydroxyl group, being less basic, remains largely unprotonated and is thus available for acylation.^{[2][3]}

Experimental Protocol: Synthesis of O-Acetyl-L-Tyrosine Hydrochloride

This protocol is based on the classic, validated method reported by Bretschneider and Biemann in 1950, which provides a reliable route to the target compound.^{[2][3]}

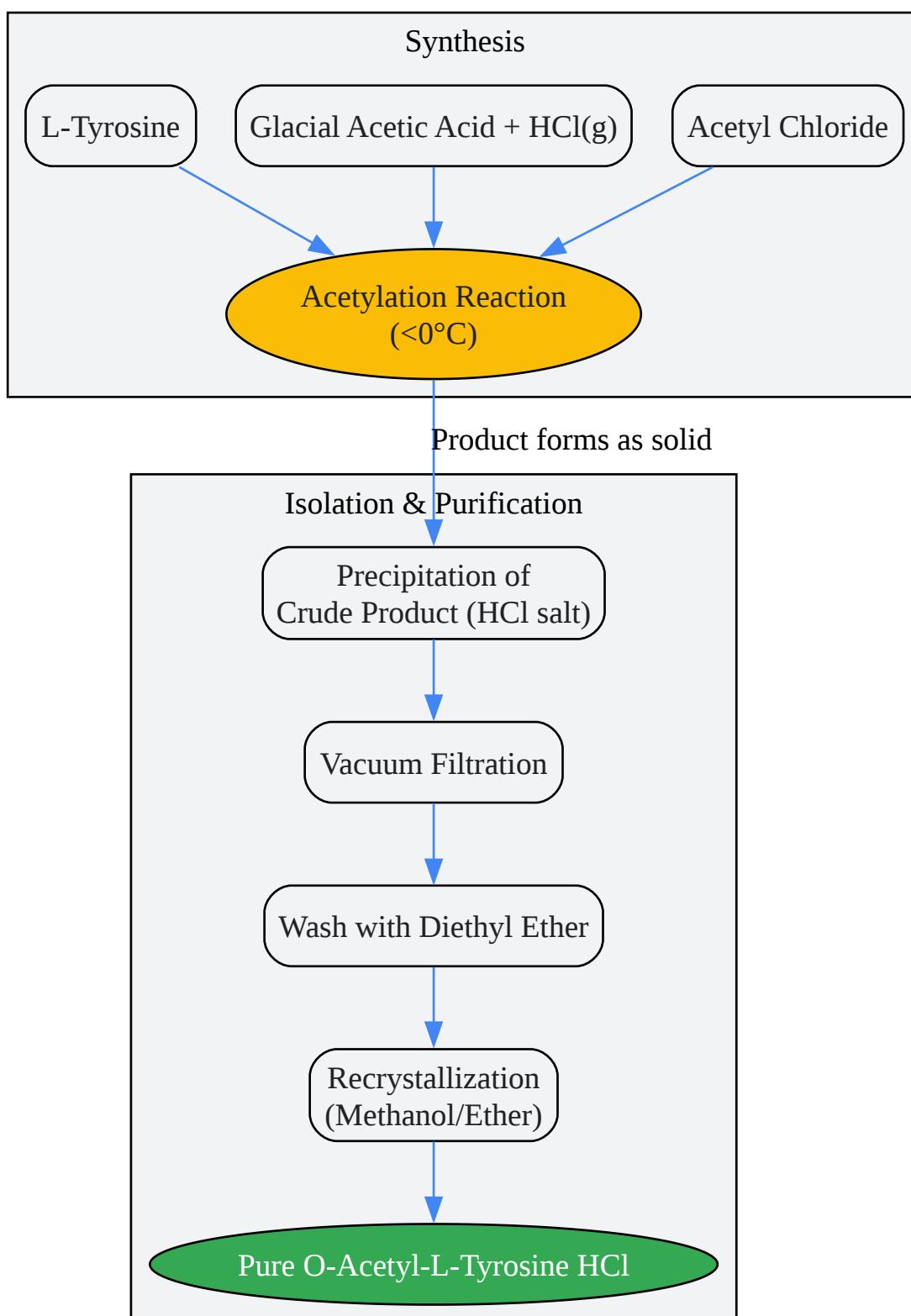
Materials:

- L-Tyrosine
- Glacial Acetic Acid
- Acetyl Chloride
- Anhydrous Hydrogen Chloride (HCl) gas
- Methanol (Anhydrous)
- Diethyl Ether (Anhydrous)
- Ice-salt bath

Procedure:

- **Preparation of Acidic Medium:** Prepare a saturated solution of anhydrous HCl gas in glacial acetic acid in a flask equipped with a gas inlet tube and magnetic stirrer, cooled in an ice bath.
- **Dissolution:** Suspend L-Tyrosine in the cold HCl-saturated glacial acetic acid. Stir until a homogenous suspension is formed. The amino group will be protonated to L-Tyrosine hydrochloride.
- **Acetylation:** Cool the mixture in an ice-salt bath to below 0°C. Add acetyl chloride dropwise to the stirred suspension. The reaction is exothermic and the temperature should be carefully controlled.

- **Reaction Completion:** Continue stirring the reaction mixture in the cold bath for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).
- **Product Precipitation:** Upon completion, the O-acetylated product, as its hydrochloride salt, will precipitate from the cold reaction mixture.
- **Isolation and Purification:** Collect the solid precipitate by vacuum filtration and wash with cold anhydrous diethyl ether to remove excess acetic acid and acetyl chloride. The resulting **O-Acetyl-L-Tyrosine** hydrochloride can be further purified by recrystallization from a mixture of anhydrous methanol and diethyl ether.^[3]



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Caption: Workflow for the chemoselective synthesis of **O-Acetyl-L-Tyrosine HCl**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized **O-Acetyl-L-Tyrosine**.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (approx. 260-274 nm, due to the aromatic chromophore) is the standard method for assessing purity. A purity of $\geq 98\%$ is the accepted standard for research-grade material. [\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will confirm the presence of the acetyl group as a sharp singlet around δ 2.3 ppm. The aromatic protons will show a characteristic AA'BB' splitting pattern, and their chemical shifts will be slightly altered compared to L-tyrosine due to the electronic effect of the ester group.
 - ^{13}C NMR: The ester carbonyl carbon will appear around δ 169-170 ppm, distinct from the carboxylic acid carbonyl ($\delta > 175$ ppm). The acetyl methyl carbon signal will be present around δ 21 ppm. Experimental ^{13}C NMR data for O-Acetyl-Tyrosine is available for reference.
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides a definitive fingerprint. Key expected absorbances include:
 - $\sim 1760\text{ cm}^{-1}$: A strong C=O stretching band characteristic of a phenolic ester. This is a crucial peak distinguishing it from NALT, which shows an amide C=O band at a lower wavenumber ($\sim 1650\text{ cm}^{-1}$).
 - $\sim 3000\text{-}2500\text{ cm}^{-1}$ (broad) and $\sim 1600\text{ cm}^{-1}$: Bands associated with the amino acid moiety as a hydrochloride salt (NH_3^+ stretching and bending).
 - $\sim 1200\text{ cm}^{-1}$: A strong C-O stretching band for the acetyl ester linkage.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 224.09. The fragmentation pattern will be distinct from NALT. **O-Acetyl-L-Tyrosine** is expected to readily lose ketene ($\text{CH}_2=\text{C}=\text{O}$, 42 Da) from

the parent ion to yield a fragment corresponding to the L-tyrosine ion at m/z 182.08, a pathway less favorable for NALT.

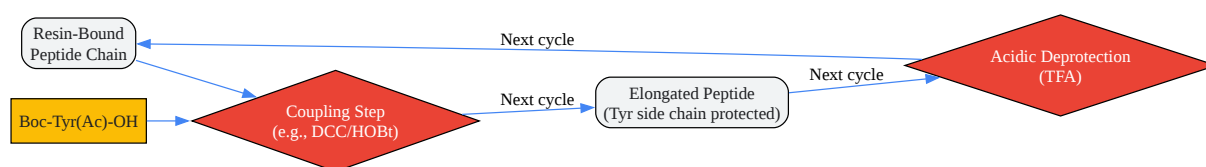
Applications in Research and Drug Development

The unique structure of **O-Acetyl-L-Tyrosine** makes it a valuable tool in specific scientific contexts.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the reactive side chains of amino acids must be protected to prevent unwanted side reactions during peptide chain elongation. The phenolic hydroxyl of tyrosine is moderately reactive and requires protection in many synthetic strategies.

The O-acetyl group serves as an effective protecting group. It is stable to the acidic conditions used for the removal of N-terminal Boc protecting groups but can be removed under mild basic conditions (e.g., dilute hydrazine or ammonium hydroxide) that do not cleave the peptide from the resin. Commercially, derivatives like Boc-L-Tyr(Ac)-OH are used as building blocks for introducing a protected tyrosine residue into a peptide sequence.[4]



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Caption: Use of O-acetylated tyrosine as a building block in peptide synthesis.

Prodrug Development

A prodrug is an inactive compound that is converted into an active drug in the body. **O-Acetyl-L-Tyrosine** is explored as a potential prodrug of L-tyrosine.[1] The rationale is twofold:

- **Enhanced Solubility:** The ester linkage can improve the solubility of the parent amino acid in certain formulations.^[1]
- **Metabolic Conversion:** It is hypothesized that esterase enzymes in the body can hydrolyze the O-acetyl group, releasing L-tyrosine at the target site or systemically.^[1] This could potentially increase the bioavailability of L-tyrosine compared to direct administration.

While this is a promising area of research, the efficiency of this in-vivo conversion relative to other prodrug strategies remains a subject of investigation.^[5]

Other Research Applications

O-Acetyl-L-Tyrosine is also used in biochemical and pharmaceutical research as a starting material for more complex molecules and has been investigated for potential anti-tumor properties.^[6] Its ability to deliver L-tyrosine makes it a compound of interest for studying neurotransmitter synthesis and neurological pathways.^[1]

Storage and Safety

Storage: **O-Acetyl-L-Tyrosine** should be stored in a cool, dry place, typically between 2-8°C. ^[1] The container should be tightly sealed to protect the compound from moisture, which can cause hydrolysis of the ester linkage.

Safety: As with any laboratory chemical, standard safety precautions should be observed. This includes working in a well-ventilated area, preferably a fume hood, and using appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes.

Conclusion

O-Acetyl-L-Tyrosine is a distinct and valuable derivative of L-tyrosine. Its synthesis via chemoselective O-acetylation under acidic conditions highlights a fundamental principle of protecting group chemistry. While not as widely known as its N-acetylated isomer, its utility as a protected building block in peptide synthesis is well-established, and its potential as a prodrug presents an active area of research. For scientists in drug development and synthetic chemistry, a thorough understanding of its properties, synthesis, and analytical validation is crucial for its effective application.

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